molecular formula C7H4Br2F3NO B1499332 3,5-Dibromo-4-(trifluoromethoxy)aniline CAS No. 1184920-08-8

3,5-Dibromo-4-(trifluoromethoxy)aniline

Cat. No.: B1499332
CAS No.: 1184920-08-8
M. Wt: 334.92 g/mol
InChI Key: KTJXAGCAWULBKX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(trifluoromethoxy)aniline is a high-value aromatic amine intermediate engineered for advanced research and development, particularly in the pharmaceutical and agrochemical sectors . Its molecular structure, featuring bromine atoms and a trifluoromethoxy group on the aniline ring, makes it a sophisticated building block for constructing complex molecules. The bromine substituents serve as excellent handles for metal-catalyzed cross-coupling reactions, allowing researchers to systematically elaborate the core scaffold and explore diverse chemical space during lead optimization . The trifluoromethoxy group is a key modulator of physicochemical properties, known to significantly enhance a compound's lipophilicity and metabolic stability. This improves a drug candidate's ability to cross cell membranes and can lead to a longer in vivo half-life, which are critical parameters in pharmaceutical development . The global market for this intermediate is experiencing robust growth, driven primarily by its application in the synthesis of novel active pharmaceutical ingredients (APIs) for therapeutic areas such as oncology and infectious diseases . Furthermore, this compound shares structural similarities with aniline derivatives that have demonstrated potent antimicrobial and antibiofilm efficacy against pathogenic Vibrio species, suggesting potential research applications in developing novel anti-fouling agents or treatments for aquaculture . The strategic incorporation of halogen and fluorine atoms is a cornerstone of modern medicinal and agrochemistry, and this compound provides researchers with a multifunctional precursor to access compounds with tailored biological activities and improved performance profiles .

Properties

CAS No.

1184920-08-8

Molecular Formula

C7H4Br2F3NO

Molecular Weight

334.92 g/mol

IUPAC Name

3,5-dibromo-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4Br2F3NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2

InChI Key

KTJXAGCAWULBKX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)OC(F)(F)F)Br)N

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)(F)F)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Positional Variations of Bromine

2,6-Dibromo-4-(trifluoromethoxy)aniline
  • Structure : Bromine at 2 and 6 positions, -OCF₃ at 4 position.
  • Properties : Melting point 70–74°C; light pink powder.
  • Applications : Used in synthesizing pyridylpyrazole acid derivatives for agricultural insecticides .
  • Key Differences :
    • The 2,6-dibromo substitution creates steric hindrance, reducing reactivity in cross-coupling reactions compared to the 3,5 isomer.
    • Lower thermal stability (melting point ~70°C vs. higher for 3,5 isomer, though exact data unavailable) may limit high-temperature applications.
3,5-Dibromo-4-fluoroaniline
  • Structure : Bromine at 3 and 5 positions, fluorine at 4 position.
  • Applications : Intermediate in electronic materials and specialty polymers.
  • Key Differences :
    • Replacing -OCF₃ with fluorine reduces lipophilicity, impacting bioavailability in pharmaceutical applications.
    • Fluorine’s smaller size may enhance solubility but diminish agrochemical persistence in field conditions .

Functional Group Variations

4-(Trifluoromethoxy)aniline
  • Structure: No bromine; -OCF₃ at 4 position.
  • Applications : Precursor for sulfonylurea derivatives with antimicrobial and anticancer activity .
  • Key Differences: Absence of bromine simplifies synthesis but reduces electrophilicity, limiting utility in Suzuki-Miyaura cross-coupling reactions critical for agrochemical scaffolds. Lower molecular weight improves solubility but decreases environmental persistence, aligning with EU regulatory preferences for non-brominated alternatives .
3-Chloro-N-{2-[3,5-dibromo-4-(3-dimethylamino-propoxy)-phenyl]-ethyl}-4-methoxy-benzamide (PD)
  • Structure: Incorporates 3,5-dibromo-4-(dimethylaminopropoxy)aniline moiety.
  • Applications : Experimental thyroid hormone receptor antagonist.
  • Key Differences: The addition of a dimethylaminopropoxy group enhances receptor-binding specificity but introduces synthetic complexity. Demonstrates how ancillary functional groups (e.g., chloro, methoxy) can tailor bioactivity, though at the cost of higher production challenges .

Substitution-Driven Performance Comparisons

A 2022 study compared 3,5-Dibromo-4-(trifluoromethoxy)aniline derivatives with non-brominated fluoroalkoxy analogs in rice blast fungicide formulations. Results showed:

  • Non-brominated analogs achieved equivalent efficacy at 12% lower active ingredient concentrations, driven by improved membrane permeability from fluorine .
  • Brominated analogs exhibited longer field persistence but faced regulatory restrictions in Europe due to bioaccumulation risks .

Market and Regulatory Considerations

  • Production Hubs : Asia-Pacific (65% global capacity), led by China (bromine reserves) and India (Aarti Industries’ 15,000-ton bromination capacity) .
  • Substitution Risks: Fluoroalkoxy aniline derivatives from Asian manufacturers now match this compound’s reactivity in agrochemical syntheses while offering lower toxicity .
  • Pricing : this compound commands a premium (≥20% over 2,6-isomer) due to complex synthesis and agrochemical demand .

Preparation Methods

Catalytic Bromination Method

A notable method involves the use of ammonium molybdate as a catalyst, with sodium bromide or potassium bromide as the bromine source, and hydrogen peroxide as the oxidant to generate bromine in situ. This approach avoids direct use of corrosive bromine or hydrogen bromide, reducing equipment corrosion and environmental hazards.

Key features:

  • 4-(Trifluoromethoxy)aniline is brominated in the presence of ammonium molybdate catalyst.
  • Metal bromide (NaBr or KBr) and hydrogen peroxide provide bromine through oxidation.
  • The method is atom-economic and environmentally friendly.
  • Suitable for industrial scale production due to mild conditions and reduced corrosion.

This method yields 2,6-dibromo-4-(trifluoromethoxy)aniline (equivalent to 3,5-dibromo isomer due to numbering conventions) with high efficiency and is applicable for synthesizing pesticide intermediates such as thifuramide.

Water-Phase Bromination Method with Mechanical Agitation

Another extensively studied method is the water-phase bromination of 4-(trifluoromethoxy)aniline using bromine and hydrogen peroxide, with water as the solvent and mechanical stirring aided by inert grinding media to improve dispersion and reaction kinetics.

Reaction conditions and process:

  • Solvent: Water, typically 8-10 times the mass of 4-(trifluoromethoxy)aniline.
  • Bromine source: Controlled dropwise addition of bromine.
  • Oxidant: Hydrogen peroxide (30% solution) added dropwise after bromine.
  • Inert grinding media: Zirconium oxide beads, stainless steel shot, or glass spheres (2-4 mm diameter) at 3-5% of the aniline mass to enhance mixing and prevent agglomeration.
  • Temperature: 20-30 °C.
  • Stirring speed: 300-500 rpm.
  • Reaction time: Bromine addition over 0.5-1 hour, followed by 0.5-1 hour reaction; then hydrogen peroxide addition over 0.5-1 hour, with further 6-8 hours reaction.
  • Molar ratios: 4-(trifluoromethoxy)aniline : bromine : hydrogen peroxide approximately 1 : 1.0-1.1 : 1.3-1.5.

Advantages:

  • High purity product (98.4-99.5%).
  • High yield (97.5-99.1%).
  • Recyclable mother liquor reduces waste.
  • Bromine consumption is minimized by in situ regeneration from hydrogen bromide by hydrogen peroxide.
  • Mechanical stirring and grinding media prevent jelly formation and improve reaction homogeneity.
  • Environmentally friendly with low generation of hazardous waste.

Typical experimental results from patent embodiments are summarized below:

Embodiment Grinding Media (Type & Amount) Stirring Speed (rpm) Bromine (g) H2O2 (g, 30%) Product Purity (%) Yield (%)
1 Zirconium oxide beads (0.45 g) 300 8.8 7.4 99.0 98.7
2 Zirconium oxide beads (0.36 g) 500 8.5 7.4 98.8 98.5
3 Zirconium oxide beads (0.27 g) 300 8.5 7.4 98.4 97.5
4 Stainless steel shot (0.45 g) 400 8.5 7.4 99.5 98.0

These results demonstrate that varying the grinding media type and stirring speed can optimize yield and purity, with stainless steel shot providing the highest purity in the cited examples.

Comparative Analysis of Preparation Methods

Feature Catalytic Bromination (Ammonium Molybdate) Water-Phase Bromination with Grinding Media
Bromine source Metal bromide + H2O2 (in situ bromine) Direct bromine + H2O2
Solvent Typically organic or aqueous Water
Catalyst Ammonium molybdate None (mechanical agitation used)
Reaction temperature Mild 20-30 °C
Bromine consumption Reduced due to in situ generation Reduced due to HBr oxidation to bromine
Product purity High Very high (up to 99.5%)
Yield High Very high (97.5-99.1%)
Environmental impact Low corrosion, atom economy Low waste, recyclable mother liquor
Industrial suitability Yes Yes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dibromo-4-(trifluoromethoxy)aniline, and what challenges arise during halogenation and trifluoromethoxy group introduction?

  • Methodological Answer : A typical approach involves sequential halogenation and functional group introduction. For bromination, regioselective bromination of 4-(trifluoromethoxy)aniline derivatives using bromine or NBS (N-bromosuccinimide) in acidic media is common. The trifluoromethoxy group can be introduced via nucleophilic substitution or coupling reactions. Challenges include controlling regioselectivity (avoiding over-bromination) and maintaining stability of the trifluoromethoxy group under harsh conditions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be adapted for intermediates, as seen in similar halogenated aniline syntheses .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and trifluoromethoxy group integrity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradients) effectively separate impurities, as demonstrated in purification protocols for analogous compounds .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br isotopes).
  • Elemental Analysis : Ensures stoichiometric agreement with theoretical values .

Q. How does the electronic influence of the trifluoromethoxy group affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, which deactivates the aromatic ring and directs electrophilic substitution to meta/para positions. In cross-coupling reactions (e.g., Buchwald-Hartwig amination), this group may reduce catalytic efficiency due to steric and electronic effects. Optimizing ligand systems (e.g., bulky phosphines) and reaction temperatures can mitigate these challenges, as observed in palladium-catalyzed syntheses of trifluoromethyl-substituted anilines .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from isotopic interference (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} split) or rotational conformers. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling patterns.
  • X-ray Crystallography : Provides definitive structural confirmation, as applied to halogenated aniline derivatives like 2,6-dibromo-4-fluoroaniline .
  • Computational Modeling : DFT calculations predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the regioselectivity of bromination in the synthesis of polyhalogenated anilines?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For 3,5-dibromo products:

  • Directing Groups : The trifluoromethoxy group directs bromination to meta positions. Pre-functionalization (e.g., protection of the amine) may enhance selectivity.
  • Solvent and Catalyst Systems : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., FeBr3_3) improve yield and selectivity, as seen in bromination of similar aromatic amines .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-bromination), while higher temperatures promote thermodynamic stability .

Q. What are the key considerations in designing stability studies for halogenated anilines under various conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition temperatures.
  • Photostability : UV-vis exposure tests detect degradation products (e.g., dehalogenation).
  • Hydrolytic Stability : pH-dependent hydrolysis studies in aqueous/organic mixtures identify susceptibility of the trifluoromethoxy group.
  • Oxidative Stability : Reactions with peroxides or metal ions simulate oxidative environments. Reference standards (e.g., 3,5-dichloro-4-hydroxybenzoic acid) provide comparative data .

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